molecular formula C14H16O B13605910 4-(Naphthalen-1-yl)butan-2-ol

4-(Naphthalen-1-yl)butan-2-ol

Cat. No.: B13605910
M. Wt: 200.28 g/mol
InChI Key: IQMXHBCNJSWZPO-UHFFFAOYSA-N
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Description

4-(Naphthalen-1-yl)butan-2-ol is an organic compound with the molecular formula C14H16O It is characterized by a naphthalene ring attached to a butanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Naphthalen-1-yl)butan-2-ol typically involves the reaction of naphthalene with butan-2-ol under specific conditions. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with butan-2-ol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as distillation and crystallization ensures high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Naphthalen-1-yl)butan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Naphthalen-1-yl)butan-2-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Naphthalen-1-yl)butan-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The naphthalene ring can interact with hydrophobic regions of proteins, affecting their activity and stability .

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-1-ylmethanol: Similar structure but with a shorter carbon chain.

    Naphthalen-1-ylpropan-2-ol: Similar structure but with a different position of the hydroxyl group.

    Naphthalen-1-ylbutanoic acid: Oxidized form of 4-(Naphthalen-1-yl)butan-2-ol.

Uniqueness

This compound is unique due to its specific combination of a naphthalene ring and a butanol chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry .

Properties

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

4-naphthalen-1-ylbutan-2-ol

InChI

InChI=1S/C14H16O/c1-11(15)9-10-13-7-4-6-12-5-2-3-8-14(12)13/h2-8,11,15H,9-10H2,1H3

InChI Key

IQMXHBCNJSWZPO-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC2=CC=CC=C21)O

Origin of Product

United States

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